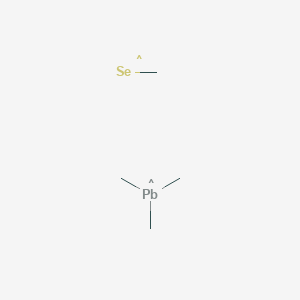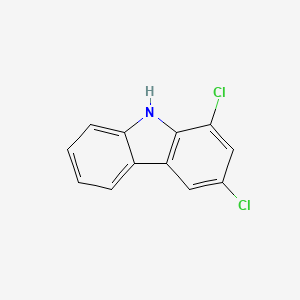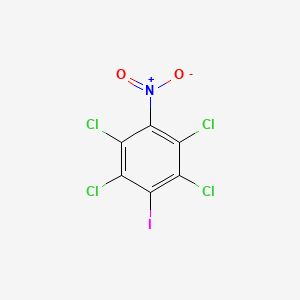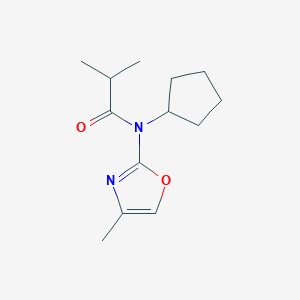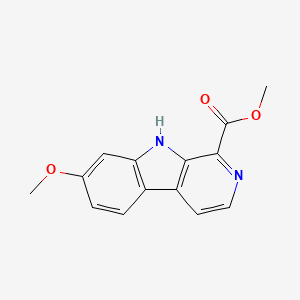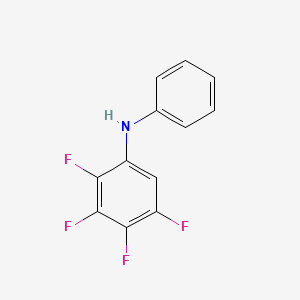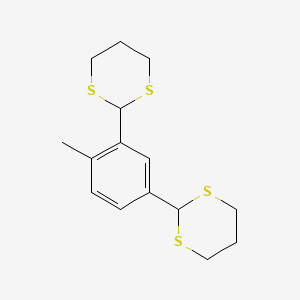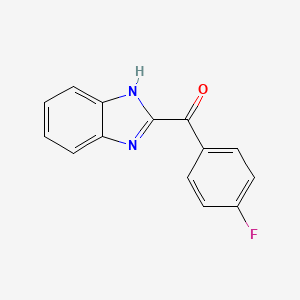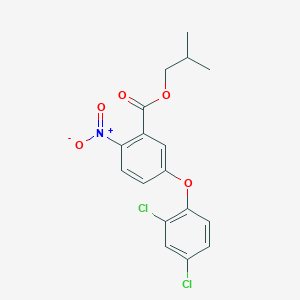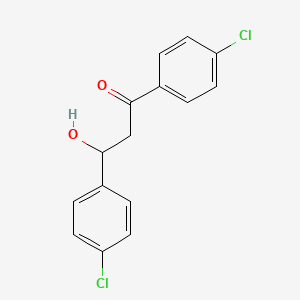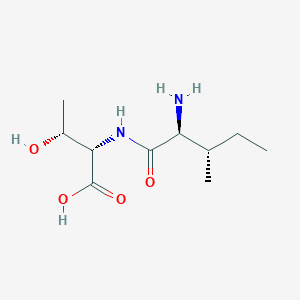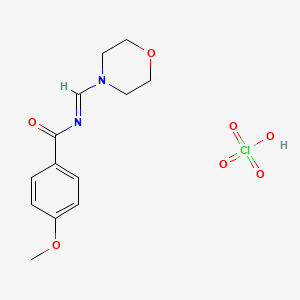
4-methoxy-N-(morpholin-4-ylmethylidene)benzamide;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(morpholin-4-ylmethylidene)benzamide;perchloric acid is a complex organic compound that features a benzamide core substituted with a methoxy group and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(morpholin-4-ylmethylidene)benzamide typically involves the condensation of 4-methoxybenzoyl chloride with morpholine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The resulting intermediate is then treated with perchloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N-(morpholin-4-ylmethylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-N-(morpholin-4-ylmethylidene)benzamide, while reduction of the carbonyl group can produce 4-methoxy-N-(morpholin-4-ylmethyl)benzylamine .
Applications De Recherche Scientifique
4-methoxy-N-(morpholin-4-ylmethylidene)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(morpholin-4-ylmethylidene)benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to proteins and altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Morpholin-2-ylmethoxy)benzamide hydrochloride
- 2-Amino-5-(4-morpholinyl)benzamide
- 4-(2-Chloroethyl)morpholine hydrochloride
Uniqueness
4-methoxy-N-(morpholin-4-ylmethylidene)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
58415-33-1 |
|---|---|
Formule moléculaire |
C13H17ClN2O7 |
Poids moléculaire |
348.73 g/mol |
Nom IUPAC |
4-methoxy-N-(morpholin-4-ylmethylidene)benzamide;perchloric acid |
InChI |
InChI=1S/C13H16N2O3.ClHO4/c1-17-12-4-2-11(3-5-12)13(16)14-10-15-6-8-18-9-7-15;2-1(3,4)5/h2-5,10H,6-9H2,1H3;(H,2,3,4,5) |
Clé InChI |
HJZBVBOWXKMJJD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N=CN2CCOCC2.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


